molecular formula C19H19NO5 B11065013 (4Z)-2,2,5,5-tetramethyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}dihydrofuran-3(2H)-one

(4Z)-2,2,5,5-tetramethyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}dihydrofuran-3(2H)-one

Cat. No.: B11065013
M. Wt: 341.4 g/mol
InChI Key: LCWULKBZQBRMGO-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-TETRAMETHYL-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-3(2H,5H)-FURANONE is a complex organic compound characterized by its unique structure, which includes a furanone ring substituted with nitrophenyl and furyl groups

Preparation Methods

The synthesis of 2,2,5,5-TETRAMETHYL-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-3(2H,5H)-FURANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furanone ring, followed by the introduction of the tetramethyl groups and the nitrophenyl and furyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furanone ring can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,5,5-TETRAMETHYL-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-3(2H,5H)-FURANONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl and furyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2,2,5,5-TETRAMETHYL-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-3(2H,5H)-FURANONE include other furanone derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

(4Z)-2,2,5,5-tetramethyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]oxolan-3-one

InChI

InChI=1S/C19H19NO5/c1-18(2)15(17(21)19(3,4)25-18)11-14-8-9-16(24-14)12-6-5-7-13(10-12)20(22)23/h5-11H,1-4H3/b15-11+

InChI Key

LCWULKBZQBRMGO-RVDMUPIBSA-N

Isomeric SMILES

CC1(/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)C(O1)(C)C)C

Canonical SMILES

CC1(C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(O1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.